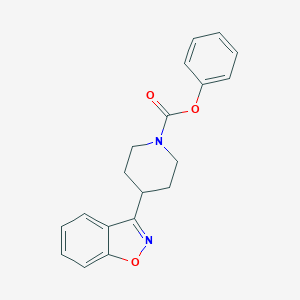

4-(1,2-Benzoxazol-3-il)piperidin-1-carboxilato de fenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester is a chemical compound with the molecular formula C19H18N2O3. It belongs to the benzoxazole family, which is known for its wide range of biological activities

Aplicaciones Científicas De Investigación

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives, which have shown potential in drug discovery.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for biological studies.

Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Métodos De Preparación

The synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester typically involves the use of 2-aminophenol as a precursor. The synthetic routes often include reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may vary, but they generally follow similar synthetic strategies to ensure high yield and purity.

Análisis De Reacciones Químicas

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester can be compared with other benzoxazole derivatives, such as:

2-Phenylbenzoxazole: Known for its antimicrobial and antifungal activities.

4-Methylbenzoxazole: Exhibits anticancer properties.

6-Fluorobenzoxazole: Used in the synthesis of various pharmaceutical compounds.

The uniqueness of 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester lies in its specific structure, which imparts distinct biological activities and synthetic versatility.

Actividad Biológica

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester (CAS 84163-21-3) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzisoxazole core, which is known for its diverse biological activities. The piperidine moiety contributes to its pharmacological profile, enhancing interactions with biological targets.

The biological activity of carbamate derivatives, including 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester, often involves inhibition of enzymatic activities or modulation of receptor functions. The carbamate group is recognized for increasing the potency and efficacy of various pharmacophores.

Antiamoebic Activity

A study highlighted the antiamoebic effects of a related carbamate derivative, ethyl 4-chlorophenylcarbamate (C4), which inhibited Entamoeba histolytica trophozoites by over 97% at specific concentrations. This suggests that similar compounds may exhibit potent antiamoebic properties .

Neuropharmacological Effects

Carbamate compounds are frequently associated with central nervous system (CNS) activity. For instance, rivastigmine, a well-known carbamate derivative, acts as a cholinesterase inhibitor used in Alzheimer's disease treatment. This mechanism may also be applicable to 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester, potentially enhancing acetylcholine levels in the synaptic cleft .

Study on Carbamate Derivatives

Research has shown that carbamates can enhance the biological activity of various drugs. A review indicated that these compounds are integral in developing treatments for neurodegenerative disorders and infectious diseases .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. C4 was tested for mutagenicity using the Ames test and showed no significant genotoxic effects. Furthermore, it did not induce toxicity in rat hepatocyte cultures . This suggests that 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester may have a favorable safety profile.

Propiedades

IUPAC Name |

phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(23-15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-16-8-4-5-9-17(16)24-20-18/h1-9,14H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRNBVDYWKRIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NOC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517446 |

Source

|

| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-21-3 |

Source

|

| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.